
CID 156592284
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxyapatite is a naturally occurring mineral form of calcium apatite with the chemical formula Ca₁₀(PO₄)₆(OH)₂. It is a major component of bone and teeth, making up about 70% of bone by weight and 50% by volume. Hydroxyapatite is known for its excellent biocompatibility, bioactivity, and osteoconductivity, which makes it a valuable material in medical and dental applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydroxyapatite can be synthesized through various methods, including:
-
Wet Chemical Precipitation: : This involves the reaction of calcium hydroxide with phosphoric acid under controlled conditions. The reaction is as follows: [ 10 \text{Ca(OH)}_2 + 6 \text{H}_3\text{PO}4 \rightarrow \text{Ca}{10}(\text{PO}_4)_6(\text{OH})_2 + 18 \text{H}_2\text{O} ] This method is widely used due to its simplicity and cost-effectiveness .
-
Sol-Gel Method: : This involves the hydrolysis and polycondensation of metal alkoxides to form a gel, which is then dried and calcined to obtain hydroxyapatite. This method allows for better control over the particle size and morphology .
-
Hydrothermal Method: : This involves the crystallization of hydroxyapatite from aqueous solutions at high temperatures and pressures. This method produces highly crystalline hydroxyapatite with excellent purity .
Industrial Production Methods
In industrial settings, hydroxyapatite is often produced using large-scale wet chemical precipitation or hydrothermal methods. These methods are optimized for high yield and consistency, ensuring the production of high-quality hydroxyapatite for various applications .
Chemical Reactions Analysis
Hydroxyapatite undergoes several types of chemical reactions, including:
-
Substitution Reactions: : The hydroxyl groups in hydroxyapatite can be substituted with other anions such as fluoride, chloride, or carbonate, resulting in compounds like fluorapatite or chlorapatite .
-
Thermal Decomposition: : At high temperatures, hydroxyapatite can decompose into other calcium phosphate phases such as tricalcium phosphate and tetracalcium phosphate .
-
Acid-Base Reactions: : Hydroxyapatite can react with acids to form soluble calcium and phosphate ions. This reaction is important in biological systems, where it plays a role in bone resorption and remodeling .
Scientific Research Applications
Hydroxyapatite has a wide range of applications in scientific research, including:
-
Biomedical Applications: : Hydroxyapatite is extensively used in bone grafts, dental implants, and tissue engineering due to its biocompatibility and ability to promote bone growth . It is also used in drug delivery systems to provide controlled release of therapeutic agents .
-
Environmental Applications: : Hydroxyapatite is used in water treatment to remove heavy metals and other contaminants due to its high affinity for metal ions .
-
Catalysis: : Hydroxyapatite is used as a catalyst in various chemical reactions, including the synthesis of organic compounds and the degradation of pollutants .
Mechanism of Action
The mechanism of action of hydroxyapatite involves its interaction with biological tissues. In bone tissue engineering, hydroxyapatite promotes osteoconduction by providing a scaffold for new bone growth. It also supports osteointegration by forming a strong bond with the surrounding bone tissue . At the molecular level, hydroxyapatite interacts with proteins and cells to stimulate the formation of new bone matrix .
Comparison with Similar Compounds
Hydroxyapatite is often compared with other calcium phosphate compounds, such as:
-
Tricalcium Phosphate (Ca₃(PO₄)₂): : Tricalcium phosphate is another biocompatible material used in bone grafts and dental applications. it has a higher resorption rate compared to hydroxyapatite, making it more suitable for applications where faster degradation is desired .
-
Fluorapatite (Ca₁₀(PO₄)₆F₂): : Fluorapatite is similar to hydroxyapatite but contains fluoride ions instead of hydroxyl groups. It is more resistant to acid attack and is used in dental applications to prevent tooth decay .
-
Chlorapatite (Ca₁₀(PO₄)₆Cl₂): : Chlorapatite contains chloride ions and has similar properties to hydroxyapatite.
Hydroxyapatite stands out due to its excellent biocompatibility, bioactivity, and ability to promote bone growth, making it a preferred material in medical and dental applications .
Properties
CAS No. |
53801-70-0 |
|---|---|
Molecular Formula |
CaHO5P-4 |
Molecular Weight |
152.06 g/mol |
InChI |
InChI=1S/Ca.H3O4P.H2O/c;1-5(2,3)4;/h;(H3,1,2,3,4);1H2/p-4 |
InChI Key |
SNEQGKNGRFIHGW-UHFFFAOYSA-J |
Canonical SMILES |
[OH-].[O-]P(=O)([O-])[O-].[Ca] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-dimethyl-N'-[[3-[4-[3-[2-(oxan-4-yl)ethoxy]cyclobutyl]oxyphenyl]pyrazolidin-4-yl]methyl]ethane-1,2-diamine](/img/structure/B12356149.png)

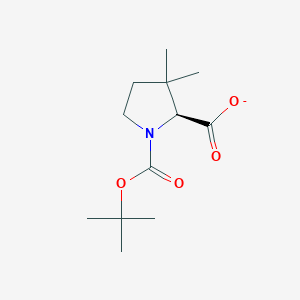
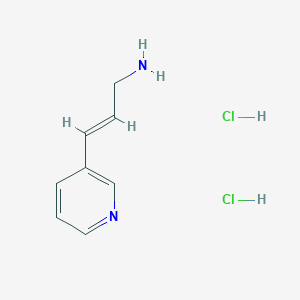
![2-imino-6-[(1S,2R)-1,2,3-trihydroxypropyl]-4aH-pteridin-4-one](/img/structure/B12356191.png)
![4-[(2-Methylphenyl)methoxy]piperidine](/img/structure/B12356208.png)
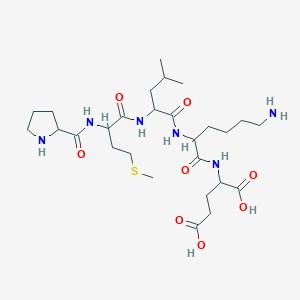
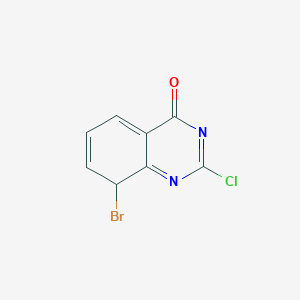
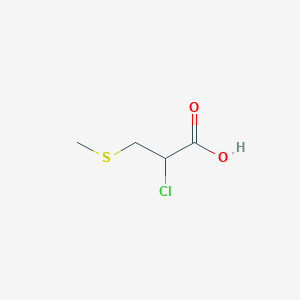
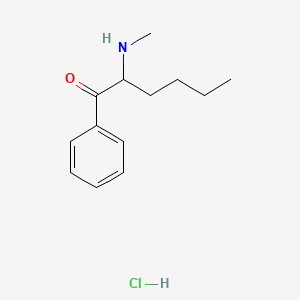
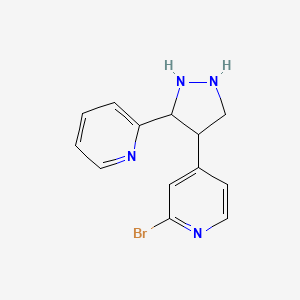
![N,N-dipropyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-amine](/img/structure/B12356225.png)
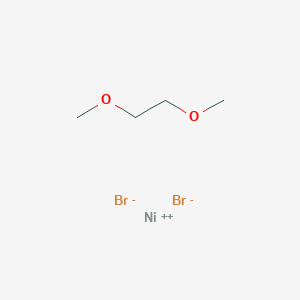
![2-oxo-N-[3-[2-(4-sulfamoylphenyl)ethylcarbamoyl]phenyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-quinoline-4-carboxamide](/img/structure/B12356233.png)
